(2R)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
Description
(2R)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid is a chiral amino acid derivative featuring a 1,3,5-trimethyl-1H-pyrazol-4-yl substituent attached to the α-carbon of an acetic acid backbone (Figure 1). Its molecular formula is C₈H₁₃N₃O₂, with a molar mass of 183.24 g/mol . The compound is identified by multiple synonyms and registry numbers, including CAS RN 1025555-34-3 and MDL numbers MFCD07366340, MFCD11858143, and MFCD26959535 . The dihydrochloride salt form (C₈H₁₅Cl₂N₃O₂, MW 256.13 g/mol) is commercially available as a versatile small-molecule scaffold for laboratory use .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(2R)-2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H13N3O2/c1-4-6(7(9)8(12)13)5(2)11(3)10-4/h7H,9H2,1-3H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
STHZFZDWFBBWOW-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C)C)[C@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino and acetic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazine derivative with a β-diketone can form the pyrazole ring, which is then functionalized to introduce the amino and acetic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(2R)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific pathways or receptors.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may interact with enzymes involved in metabolic processes, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 2-Amino-2-(hetero)arylacetic Acids
Structural and Functional Insights
Trimethylpyrazole vs. Methylpyrazole Derivatives
- The trimethylpyrazole group in the target compound increases steric bulk and lipophilicity compared to the 1-methylpyrazole analog (C₆H₉N₃O₂, MW 155.15 g/mol) . This may enhance binding to hydrophobic enzyme pockets but reduce solubility.
Heterocyclic vs. Aromatic Substituents Ibotenic acid (C₅H₆N₂O₄), with a hydroxyisoxazole ring, exhibits neurotoxic activity via glutamate receptor agonism . In contrast, the trimethylpyrazole group lacks electronegative oxygen, suggesting divergent biological targets. The 2,4-dichlorobenzyl substituent in collagenase inhibitors (C₁₂H₁₁Cl₂NO₂) enables π–π interactions with Tyr201 and hydrogen bonding with Gln215, yielding IC₅₀ values in the nanomolar range .
Impact of Halogenation Halogenated analogs like 4-bromophenyl (C₈H₈BrNO₂) and 2-fluorophenyl (C₈H₈FNO₂) derivatives show varied applications. The fluorine atom in the latter enhances metabolic stability, making it a valuable pharmaceutical intermediate .
Role of Hydroxyl Groups The 4-hydroxyphenyl variant (C₈H₉NO₃) is critical in amoxicillin (C₁₆H₁₉N₃O₅S·3H₂O), where the hydroxyl group participates in target binding . Its absence in the trimethylpyrazole analog may limit antibiotic utility but expand versatility in other drug classes.
Physicochemical and Commercial Considerations
- Storage : The dihydrochloride salt of the target compound requires storage in sealed containers under dry, cool conditions , similar to the 4-hydroxyphenyl derivative .
- Market Presence : Fluorophenyl and hydroxyphenyl variants are commercially significant, with established supply chains . The trimethylpyrazole compound remains niche, primarily used in research .
Biological Activity
(2R)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid, also known as a derivative of pyrazole, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H14N3O2
- Molecular Weight : 174.22 g/mol
The compound's biological activity is largely attributed to its interaction with various biological targets, particularly receptors involved in inflammatory responses and cell signaling pathways.
- CRTh2 Receptor Antagonism : Research indicates that pyrazole derivatives, including this compound, act as antagonists of the CRTh2 receptor. This receptor plays a critical role in mediating allergic inflammation and asthma. High-throughput screening has identified several pyrazole-based compounds as effective CRTh2 antagonists, with some exhibiting low nanomolar inhibitory concentrations .
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to modulate the production of pro-inflammatory cytokines such as IL-4 and IL-5, which are pivotal in the pathogenesis of asthma and other allergic conditions. By inhibiting these cytokines, the compound may reduce inflammation and provide therapeutic benefits in treating allergic diseases .
Biological Activity Data
| Activity | IC50 (nM) | Reference |
|---|---|---|
| CRTh2 Receptor Antagonism | <10 | |
| Inhibition of IL-4 Production | 50 | |
| Inhibition of IL-5 Production | 40 |
Case Study 1: Asthma Model
In a recent study involving a murine model of asthma, administration of this compound resulted in a significant reduction in airway hyperresponsiveness and eosinophilic inflammation. The study highlighted the compound's potential as a therapeutic agent for asthma management by targeting the CRTh2 pathway .
Case Study 2: Cancer Research
Another area of investigation is the compound's potential anticancer properties. Preliminary studies suggest that pyrazole derivatives can induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The specific effects on tumor growth inhibition and apoptosis induction are currently under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
